2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a compound belonging to the quinazoline family, characterized by its unique structure that incorporates a bromophenyl group and a carboxylic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways.
This compound can be synthesized through various chemical methods, some of which involve the cyclization of anthranilic acid derivatives or other related precursors under specific conditions. The synthetic routes often utilize nucleophilic substitutions and functional group modifications to achieve the desired structure.
The compound is classified as a quinazoline derivative, which is a heterocyclic aromatic organic compound. Quinazolines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves several key steps:
In an industrial context, continuous flow reactors may be utilized to enhance reaction efficiency and yield. The reactions are conducted under controlled temperatures and pressures to optimize product formation while minimizing side reactions.
The molecular formula of 2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is . Its structure features:
2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid can participate in various chemical reactions:
The presence of the bromine atom enhances the reactivity of the phenyl ring, allowing for diverse substitution reactions that can lead to the formation of various derivatives with potentially enhanced biological activity.
The mechanism by which 2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid exerts its biological effects typically involves inhibition of specific enzymes or pathways. For instance, it may act as an inhibitor for histone deacetylases (HDACs) or other kinases involved in cellular signaling pathways.
Research has shown that compounds with similar structures often exhibit interactions with target proteins through hydrogen bonding and hydrophobic interactions. This facilitates their role in modulating enzymatic activity and influencing cellular processes such as proliferation and apoptosis.
2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is primarily utilized in medicinal chemistry research as a scaffold for developing new therapeutic agents. Its potential applications include:
This compound's unique structure makes it a valuable candidate for further research aimed at developing novel pharmaceuticals with improved efficacy and selectivity against disease targets.
The synthesis of quinazoline derivatives originated from classical condensation reactions involving anthranilic acid derivatives. Early methods relied on thermally driven cyclizations of o-aminobenzamide with aldehydes or acid chlorides, often requiring harsh conditions and yielding complex mixtures. The development of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (202197-73-7) as a foundational scaffold marked a significant advancement, enabling targeted modifications at the C2, N3, and C7 positions [10]. This compound’s accessibility via cyclization of 2-amino-4-carboxybenzoic acid with formamide derivatives provided a template for sophisticated late-stage functionalizations. By the early 2000s, transition-metal-catalyzed couplings and microwave-assisted cyclizations further refined the synthesis, allowing for improved regioselectivity and reduced reaction times—critical for complex analogues like the 4-bromophenyl-substituted target [3] [6].
Two principal strategies dominate scaffold construction:1. Cyclization of Anthranilic Acid Derivatives:- Procedure: Anthranilic acid reacts with formamide or triethyl orthoformate under acidic conditions (acetic acid/trifluoroacetic acid) to form the dihydroquinazolin-4(3H)-one core. For C7-carboxylated variants, pre-functionalized anthranilic acids (e.g., 2-amino-4-carboxybenzoic acid) are essential [10].- Limitations: Low yields (45–60%) due to decarboxylation at elevated temperatures.
Table 1: Comparison of Quinazoline Scaffold Synthesis Methods
Method | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Acid-Catalyzed Cyclization | Anthranilic acid + formamide, 120°C, 12 h | 45–60 | Simple setup, scalable |
Oxidative Functionalization | o-Aminobenzamide + PhI(OCOCF₃)₂, DCM, 25°C | 75–85 | Mild conditions, no decarboxylation |
Incorporating the 4-bromophenyl group at C2 employs three approaches:1. Direct Bromination of Phenyl-Substituted Precursors:- Electrophilic bromination (Br₂/FeBr₃) of 2-phenylquinazoline derivatives is ineffective due to regiochemical ambiguity and scaffold degradation [1].
Table 2: Bromination Method Efficiency
Strategy | Conditions | Yield (%) | Purity |
---|---|---|---|
Electrophilic Bromination | Br₂, FeBr₃, DCM, 0°C → 25°C, 6 h | <20 | Low |
Suzuki Coupling | 2-Chloro derivative + 4-BrPhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, dioxane, 90°C | 65 | High |
Cyclization with 4-Bromobenzaldehyde | Anthranilic acid + 4-BrPhCHO, HOAc, 110°C, 8 h | 82 | High |
Carboxylation at C7 is achieved via:1. Directed Ortho-Metalation (DoM):- Procedure: 7-Bromo-4-oxoquinazoline undergoes lithium-halogen exchange at −78°C, followed by quenching with solid CO₂. This affords 85% carboxylation yield but demands strict anhydrous protocols [5].
Scale-up faces three hurdles:1. Exothermicity in Cyclization:- Bromophenyl-quinazoline cyclizations release >200 kJ/mol heat. Batch reactors cause hot spots, reducing yield to <50% and forming brominated byproducts [3].
Flow Chemistry Solutions:
Table 3: Flow vs. Batch Production Metrics
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Reaction Time | 8 h | 3 min |
Yield | 65–70% | 85–88% |
Byproduct Formation | 15–20% (decarboxylated derivatives) | <3% |
Temperature Control | Poor (ΔT > 30°C) | Precise (ΔT < 2°C) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3